N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide
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Overview
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide is a compound belonging to the class of benzothiazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a butyramide group attached to a benzothiazole ring substituted with a methylthio group at the fourth position. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure, making them significant in medicinal chemistry due to their potential therapeutic properties .
Mechanism of Action
Target of Action
N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide, also known as N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)butanamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives have been found to interact with various targets leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX), leading to anti-inflammatory effects .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the COX pathway, leading to anti-inflammatory effects .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide typically involves the coupling of substituted 2-amino benzothiazoles with butyric acid derivatives. One common method includes the reaction of 2-amino-4-(methylthio)benzothiazole with butyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butyramide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like bromine, chlorinating agents, and Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target enzymes .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-3-5-10(15)13-12-14-11-8(16-2)6-4-7-9(11)17-12/h4,6-7H,3,5H2,1-2H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVXTUFKIXZSAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=CC=C2SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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